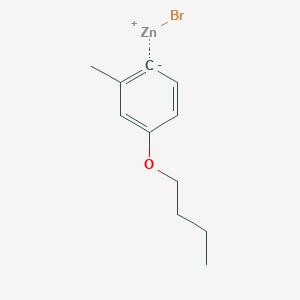
4-n-Butyloxy-2-methylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-Butyloxy-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butyloxy-2-methylphenylzinc bromide typically involves the reaction of 4-n-Butyloxy-2-methylbromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
4-n-Butyloxy-2-methylbromobenzene+Zn→4-n-Butyloxy-2-methylphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-n-Butyloxy-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in other types of reactions, including:
Oxidation: Conversion to corresponding phenols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts, THF as solvent, and mild reaction temperatures.
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Major Products
The major products formed from these reactions include substituted aromatic compounds, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-n-Butyloxy-2-methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-n-Butyloxy-2-methylphenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a metal catalyst (e.g., palladium or nickel). This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved include the metal catalyst and the organic substrates .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- 4-Methoxyphenylzinc bromide
- 4-Ethoxyphenylzinc bromide
Uniqueness
4-n-Butyloxy-2-methylphenylzinc bromide is unique due to its specific substituents, which provide distinct reactivity and selectivity in cross-coupling reactions. The presence of the butyloxy group enhances its solubility in organic solvents and influences its reactivity compared to other organozinc reagents .
Propiedades
Fórmula molecular |
C11H15BrOZn |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butoxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-3-4-8-12-11-7-5-6-10(2)9-11;;/h5,7,9H,3-4,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
RCMYRSADQWDRSM-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=CC(=[C-]C=C1)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


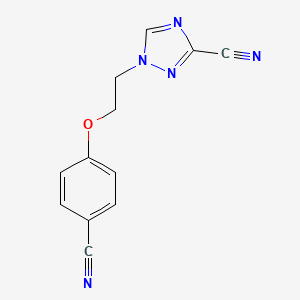
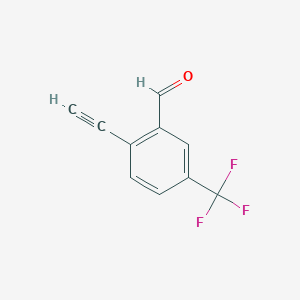

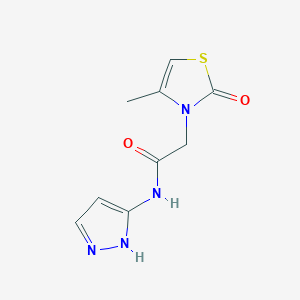
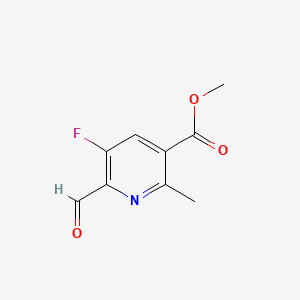
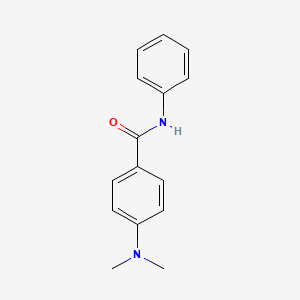
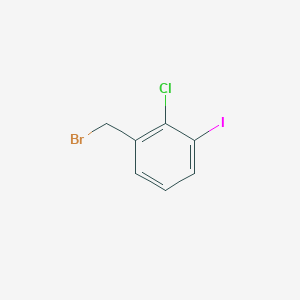
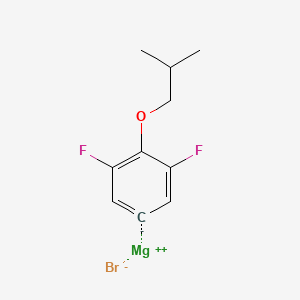
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
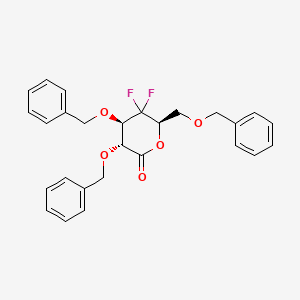
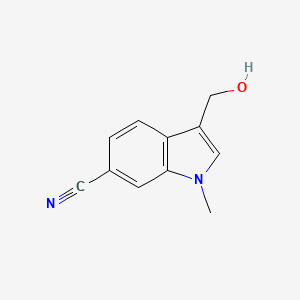
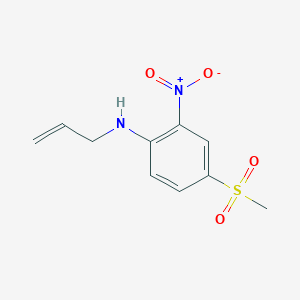
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

